N-Boc-2-氨基-5-溴噻唑-4-羧酸

描述

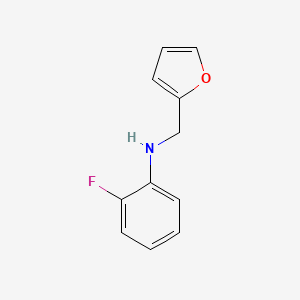

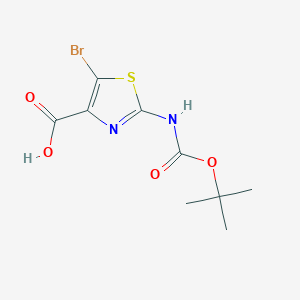

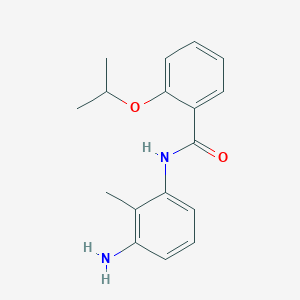

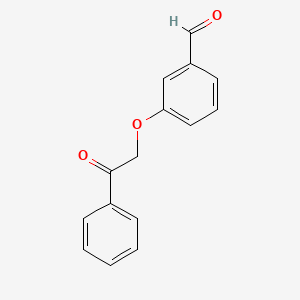

“N-Boc-2-amino-5-bromothiazole-4-carboxylic acid” is a chemical compound with the molecular formula C9H11BrN2O4S and a molecular weight of 323.16 . It is used as an intermediate in the pharmaceutical industry .

Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are significant class of organic medicinal compounds, has been reported . These compounds are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . A practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions has also been described .Molecular Structure Analysis

The molecular structure of “N-Boc-2-amino-5-bromothiazole-4-carboxylic acid” consists of a bromothiazole ring attached to a carboxylic acid group and an amino group that is protected by a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis

2-Aminothiazoles are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Physical and Chemical Properties Analysis

“N-Boc-2-amino-5-bromothiazole-4-carboxylic acid” is a solid compound . It has a predicted density of 1.574±0.06 g/cm3 .科学研究应用

合成复杂分子

研究表明N-Boc-2-氨基-5-溴噻唑-4-羧酸在合成复杂分子中的实用性。例如,Delgado等人(2006年)开发了一种合成方法,用于合成噻唑肽GE2270 A的东部片段,强调了对2,4-二溴噻唑的区域选择性官能化。该过程包括在C2处的金属化和亲核加成,或在C2或C4处的钯介导的交叉偶联,展示了该化合物在复杂合成策略中的作用(Delgado, Heckmann, Müller, & Bach, 2006)。

潜在的血吸虫杀灭剂

El-kerdawy等人(1989年)研究了取代的4H-噻唑并[4,5-b][1]苯并硫杂环戊烷-4-酮的血吸虫杀灭性能,起始于乙酸乙酯2-乙酰氨基-5-溴噻唑-4-羧酸酯。这项研究突显了该化合物在创造用于对抗血吸虫病的药剂方面的潜力,这是一些地区的重大健康问题(El-kerdawy, El-Emam, El-Subbagh, & Abushanab, 1989)。

肽合成方法的进展

该化合物还在肽合成方法的发展中发挥了重要作用。例如,Sunitha等人(2008年)报道了一种Brønsted酸性离子液体催化的高效和化学选择性的氨基N-Boc保护,这是肽合成中的关键步骤。该方法突显了在现代合成过程中利用N-Boc-2-氨基-5-溴噻唑-4-羧酸的多功能性和效率(Sunitha, Kanjilal, Reddy, & Prasad, 2008)。

作用机制

While the specific mechanism of action for “N-Boc-2-amino-5-bromothiazole-4-carboxylic acid” is not provided in the search results, it is noted that 2-aminothiazole derivatives have been found to have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

安全和危害

未来方向

The future directions of “N-Boc-2-amino-5-bromothiazole-4-carboxylic acid” and its derivatives could involve further exploration of their therapeutic roles. Given their promising antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic properties , these compounds could be further studied for potential applications in the treatment of various diseases.

属性

IUPAC Name |

5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O4S/c1-9(2,3)16-8(15)12-7-11-4(6(13)14)5(10)17-7/h1-3H3,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESQBOBWSLEMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(S1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661740 | |

| Record name | 5-Bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-09-4 | |

| Record name | 5-Bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-2-[(4-methylphenyl)thio]ethanamine](/img/structure/B1437805.png)

![2-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B1437806.png)

![3-[(2-Methoxyethyl)amino]propanamide](/img/structure/B1437809.png)

![N-[4-(Hexyloxy)benzyl]-1-butanamine](/img/structure/B1437811.png)

![[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437813.png)

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1437814.png)